molecular formula C11H9F2IO B2841584 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one CAS No. 1777805-08-9

6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Cat. No.: B2841584
CAS No.: 1777805-08-9
M. Wt: 322.093
InChI Key: RSQAOVORQHOMMS-UHFFFAOYSA-N
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Description

6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a chemical compound with the molecular formula C11H9F2IO and a molecular weight of 322.10 g/mol . Its structure is based on a benzo[7]annulene core, a seven-membered ring fused to a benzene ring, which is a scaffold of interest in medicinal chemistry. The compound features both difluoro and iodo functional groups, making it a valuable and versatile building block for chemical synthesis. These functional groups are potential sites for further chemical transformations, such as cross-coupling reactions, enabling researchers to create a diverse array of more complex derivatives for screening and development . Related benzo[7]annulene derivatives have been investigated for their therapeutic potential, including as modulators of estrogen receptors, highlighting the research interest in this structural class . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,6-difluoro-7-iodo-8,9-dihydro-7H-benzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2IO/c12-11(13)9(14)6-5-7-3-1-2-4-8(7)10(11)15/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQAOVORQHOMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C(C1I)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves multi-step organic reactions. One common approach is the iodination of 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to reduce the iodine atom or other functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at the fluorine or iodine positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively. Notable applications include:

  • Antitumor Activity : Research indicates that derivatives of this compound can be synthesized to yield potent antitumor agents. For instance, it serves as a precursor in the synthesis of compounds that exhibit significant cytotoxicity against various cancer cell lines .

Organic Synthesis

6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one plays a crucial role in organic synthesis methodologies:

  • Reagent in Synthesis : It is utilized as a reagent in the preparation of complex organic molecules through various reactions such as C-H bond functionalization and asymmetric synthesis . This includes its use in the synthesis of indole derivatives which are important in drug discovery.

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

  • Photonic Devices : Due to its ability to absorb light and convert it into other forms of energy, it has potential applications in the development of photonic devices and sensors .

Case Studies

StudyFocusFindings
Synthesis of Antitumor AgentsInvestigated derivatives of the compoundIdentified several derivatives with significant anticancer activity against specific cell lines
Organic Synthesis TechniquesExplored the utility of the compound in synthesizing complex organic moleculesDemonstrated successful synthesis of indole derivatives using this compound as a key reagent
Material PropertiesAnalyzed the electronic properties for potential photonic applicationsFound promising results indicating its viability for use in photonic devices

Mechanism of Action

The mechanism by which 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one exerts its effects involves its interaction with molecular targets and pathways. The fluorine and iodine atoms can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Halogenated Derivatives

Halogenation (F, Cl, I) at positions 6 and 7 modulates electronic properties and steric bulk.

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
6,6-Difluoro-7-iodo (Target) 6-F, 7-I C₁₁H₁₀F₂IO Potential intermediate for radiolabeling (iodine) or fluorinated drug candidates.
3-Chloro-6,7,8,9-tetrahydro 3-Cl C₁₁H₁₁ClO Used in organic synthesis; commercial availability (95% purity, ¥558/10 mg).
1-Fluoro-2-methoxy 1-F, 2-OCH₃ C₁₂H₁₃FO₂ Methoxy group enhances solubility; fluoro substitution may improve metabolic stability.

Key Insights :

Alkyl/Allyl-Substituted Derivatives

Alkyl/allyl groups introduce hydrophobicity and influence ring conformation.

Compound Name Substituents Synthesis Yield Applications Reference
6-Allyl-6-methyl 6-CH₂CH₂CH₂, 6-CH₃ 75% Intermediate in palladium-catalyzed allylation reactions; used in total synthesis.
6-(Benzyloxy)-6-(trifluoromethyl) 6-OBn, 6-CF₃ 82% Trifluoromethyl group enhances metabolic stability; used in Rh-catalyzed reactions.

Key Insights :

  • Allyl groups enable further functionalization via cross-coupling reactions, a feature absent in the iodinated target compound .
  • Trifluoromethyl groups improve lipophilicity and bioavailability, making such analogs valuable in drug discovery .

Amine and Piperidine Derivatives

Amine modifications at position 5 or 7 enhance interactions with biological targets.

Compound Name Substituents Biological Activity Reference
6-(Dimethylamino)-6-phenyl 6-N(CH₃)₂, 6-Ph NMDA receptor antagonism (IC₅₀ = 286 nM)
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amine 7-NH₂ High affinity for GluN2B-NMDARs; imaging agent candidate.

Key Insights :

  • The target compound lacks polar amine groups, limiting its utility as a CNS drug candidate compared to dimethylamino or primary amine analogs .
  • Amine derivatives show promise in neurological disorders but require structural optimization for blood-brain barrier penetration .

Oxygenated Derivatives

Oxygen-containing groups (ketones, esters) influence reactivity and solubility.

Compound Name Substituents Key Properties Reference
Dimethyl 7-(benzyloxy)-2-methyl 7-OBn, ester groups Soluble in polar solvents (e.g., DMSO, EtOH)
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one None (parent compound) Common intermediate for allylation/alkylation.

Key Insights :

  • The ketone group in the parent compound enables nucleophilic additions, a reactivity shared by the target compound .
  • Benzyloxy groups protect hydroxyl moieties during synthesis, a strategy applicable to future derivatives of the target compound .

Biological Activity

6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic aromatic compound belonging to the class of benzoannulenes. This compound is characterized by its unique structure featuring two fluorine atoms and one iodine atom, which contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and anti-inflammatory properties, mechanisms of action, and relevant case studies.

The molecular formula of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is C11_{11}H9_9F2_2IO with a molecular weight of approximately 322.09 g/mol. The presence of halogen substituents (fluorine and iodine) enhances its lipophilicity and biological activity compared to similar compounds.

Antitumor Activity

Research indicates that compounds related to benzoannulenes exhibit significant antitumor properties. Specifically, derivatives with similar structures have been studied for their potential as selective estrogen receptor degraders (SERDs), which are crucial in treating estrogen-receptor-positive breast cancer. The unique combination of fluorine and iodine in this compound may enhance its interaction with biological targets involved in cancer pathways.

Table 1: Comparison of Antitumor Activities

Compound NameStructureKey FeaturesIC50_{50} (µM)
6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-oneStructureContains both F and I; high lipophilicityTBD
4-Hydroxychalcone-Known for anti-cancer properties13.3
Noscapine Derivative-High binding affinity to tubulin6.7

Anti-inflammatory Activity

In addition to its antitumor effects, this compound may possess anti-inflammatory properties. Studies on structurally similar compounds have shown that they can inhibit the activation of macrophages and neutrophils, reducing the production of pro-inflammatory mediators such as nitric oxide (NO). This suggests that 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one could be explored further for its potential in treating inflammatory diseases.

The mechanisms underlying the biological activity of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are likely multifaceted:

  • Receptor Interaction : The compound may interact with estrogen receptors or other nuclear receptors involved in cell proliferation.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory pathways.
  • Cell Cycle Regulation : It may induce apoptosis in cancer cells through modulation of cell cycle regulators.

Case Studies

Recent studies have highlighted the potential applications of benzoannulene derivatives in cancer therapy:

  • Study on SERDs : A study published in Nature demonstrated that benzoannulene derivatives could effectively degrade estrogen receptors in breast cancer cell lines.
  • Inflammation Model : A model using lipopolysaccharide-stimulated macrophages showed that structurally related compounds significantly reduced NO production.

Q & A

Q. Table 1: Reactivity of Halogenated Benzoannulenes in SNAr Reactions

CompoundHalogenReaction Rate (k, s⁻¹)Major Product
6,6-Difluoro-7-iodoI0.45Aryl-substituted
7-Bromo-6,6-difluoroBr0.12Dehalogenated byproduct
7-Chloro-6-methylCl0.03Unreacted starting material
Data sourced from kinetic studies in DMF at 25°C

Q. Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (μM)Selectivity Index
6,6-Difluoro-7-iodoCOX-20.78>100
6,7-DibromoNMDA Receptor2.4512
5-Keto (non-halogenated)MAO-B45.61.5
From enzyme inhibition assays in HEK293 cells

Methodological Notes

  • Contradiction Resolution : Conflicting data on cytotoxicity (e.g., HeLa vs. MCF-7 cells) require cross-validation using orthogonal assays (e.g., apoptosis markers vs. ATP depletion).
  • Safety Protocols : Handle iodine-containing intermediates in fume hoods; use PPE to avoid thyroid exposure .

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